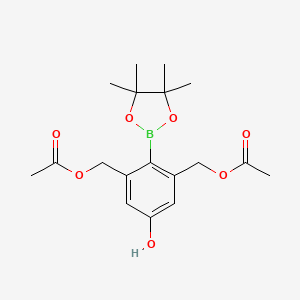
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 5-hydroxy-1,3-phenylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. This reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for these reactions.
化学反応の分析
Types of Reactions
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The boronate ester can be reduced to form the corresponding boronic acid.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Boronic acids
Substitution: Various substituted phenylene derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, derivatives of this compound can be used as probes for studying enzyme activity and protein interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful for targeting specific biomolecules.
Medicine
In medicine, this compound and its derivatives have potential applications in drug development. The ability to modify the boronate ester group allows for the design of molecules with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
作用機序
The mechanism of action of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its ability to form reversible covalent bonds with diols. This interaction can inhibit the activity of enzymes that require diols for their function, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the acetylated hydroxyl groups.
Boronate Esters: Various boronate esters with different substituents can be compared based on their reactivity and stability.
Uniqueness
The unique combination of the boronate ester and acetylated hydroxyl groups in (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate provides it with distinct reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C18H25BO7 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
[3-(acetyloxymethyl)-5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C18H25BO7/c1-11(20)23-9-13-7-15(22)8-14(10-24-12(2)21)16(13)19-25-17(3,4)18(5,6)26-19/h7-8,22H,9-10H2,1-6H3 |
InChIキー |
SEKOYHIPCXAWPE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2COC(=O)C)O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















